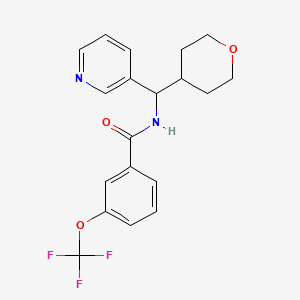

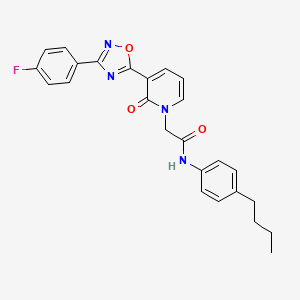

N-(4-butylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

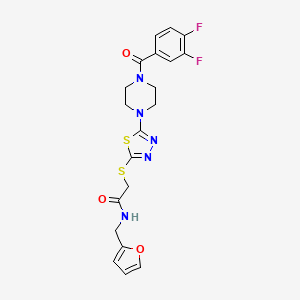

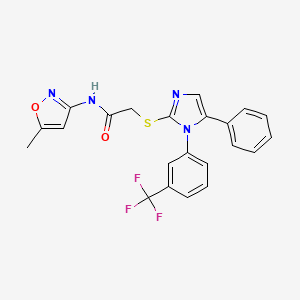

The compound is part of a broader family of chemicals that include 1,3,4-oxadiazole and pyridine derivatives, known for their diverse biological and chemical properties. These compounds have been synthesized and studied for their antimicrobial, anticancer, and enzyme inhibitory activities. The structural complexity and functional diversity make them a significant subject of synthetic chemistry and drug discovery research.

Synthesis Analysis

Synthesis methods involve condensation reactions, starting from different phenyl acetamide derivatives possessing a fluorine atom or using specific reactants like 2-chloropyridine-carboxylic acids, amidoximes, and hydrazine hydrate to form the corresponding oxadiazole derivatives. These processes often require a base, such as potassium carbonate, and solvents like acetone or DMF, under reflux conditions for several hours (Parikh & Joshi, 2014); (Karpina et al., 2019).

Molecular Structure Analysis

The molecular structure features include the presence of 1,3,4-oxadiazole rings, fluorophenyl groups, and acetamide or thiazolyl moieties. These elements contribute to the compound's chemical behavior and interaction with biological targets. Structural elucidation is achieved using techniques like NMR, IR, and mass spectral data, confirming the formation of the desired compounds with high precision.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including alkylation, Michael addition, and Mitsunobu reactions, to incorporate different side chains for further synthesis. The oxadiazole ring, in particular, is stable to acid or base under non-aqueous conditions but can undergo mild reduction or alkaline hydrolysis under specific conditions (Moormann et al., 2004).

Scientific Research Applications

Therapeutic and Biological Relevance of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, a key structural component in the mentioned compound, are noted for their broad therapeutic potential. They bind effectively with various enzymes and receptors due to their structural features, contributing to diverse bioactivities. These compounds are used for treating a variety of health conditions, indicating their significant medicinal value. This insight underscores the importance of studying such compounds for developing new and effective therapeutic agents (Verma et al., 2019).

Pharmacological Implications of Oxadiazole-based Compounds

Research highlights the pharmacological significance of oxadiazole-based compounds, including the one . These compounds exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The exploration of oxadiazole derivatives, particularly those featuring 1,3,4-oxadiazole, opens up potential avenues for novel drug development, suggesting a promising scope for therapeutic applications (Scior et al., 2011).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives, which might be structurally related to the compound , exhibit a wide range of pharmacological activities. The presence of 1,3,4-oxadiazole moiety, in particular, enhances antimicrobial, anticancer, and anti-inflammatory activities. These derivatives can be modified further to synthesize more potent and effective drugs, indicating the potential of such compounds in drug discovery and development (Jalhan et al., 2017).

Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles

Beyond pharmacological applications, 1,3,4-oxadiazole scaffolds are recognized for their applications in various domains, including material science and organic electronics. They are particularly valuable as building blocks for fluorescent frameworks and metal-ion sensors due to their photoluminescent properties and potential coordination sites. This underscores the versatility of 1,3,4-oxadiazole derivatives in scientific research beyond traditional drug development (Sharma et al., 2022).

properties

IUPAC Name |

N-(4-butylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3/c1-2-3-5-17-7-13-20(14-8-17)27-22(31)16-30-15-4-6-21(25(30)32)24-28-23(29-33-24)18-9-11-19(26)12-10-18/h4,6-15H,2-3,5,16H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLREVJMBROVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)